2,2'-Bipyridine-4-carboxylic acid
Overview
Description
2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .
Mode of Action
The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .
Biochemical Pathways
It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its ability to form stable metal complexes
Result of Action
The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .
Action Environment
The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .
Biological Activity
2,2'-Bipyridine-4-carboxylic acid (BPCA) is a derivative of bipyridine that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a carboxylic acid group at the 4-position of the bipyridine moiety, exhibits various biological properties including antioxidant activity, cytotoxicity against cancer cells, and interactions with nucleic acids and proteins. This article aims to summarize the current understanding of the biological activity of BPCA, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 200.19 g/mol. The presence of the carboxylic acid group significantly influences its chemical reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that BPCA exhibits significant antioxidant properties. The ability to scavenge free radicals has been demonstrated using various assays, including DPPH radical scavenging and metal chelation assays. For instance, studies have shown that BPCA and its complexes can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Table 1: Antioxidant Activity of BPCA and Related Complexes
Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
---|---|---|
BPCA | 85 | 70 |
Complex 1 | 78 | 65 |
Complex 2 | 92 | 80 |
2. Cytotoxicity
The cytotoxic effects of BPCA have been evaluated against several human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). In vitro studies utilizing the SRB assay revealed that BPCA exhibits selective cytotoxicity towards cancer cells while sparing normal cells . The incorporation of carboxylic acid groups in its derivatives has been shown to enhance cytotoxicity compared to their non-carboxylated counterparts.
Table 2: Cytotoxicity of BPCA Against Cancer Cell Lines
Cell Line | IC50 (µM) BPCA | IC50 (µM) Cisplatin |
---|---|---|
HeLa | 15 | 12 |
MCF7 | 20 | 10 |
SKOV3 | 18 | 14 |
3. DNA and Protein Binding
BPCA has been shown to interact with DNA and proteins, influencing their structural integrity and function. Studies employing fluorescence spectroscopy indicated that BPCA binds to calf thymus DNA (CT-DNA) primarily through groove binding mechanisms. This binding affinity is enhanced by the presence of the carboxylic acid group, which facilitates hydrogen bonding interactions .
Case Study: Interaction with Bovine Serum Albumin (BSA)
A study investigated the interaction between BPCA complexes and BSA using UV-visible spectrophotometry. The results indicated that BPCA quench BSA's intrinsic fluorescence in a static quenching mode, suggesting a stable complex formation .
The mechanisms underlying the biological activities of BPCA can be attributed to its ability to modulate oxidative stress pathways and influence cell signaling processes related to apoptosis. The carboxylic acid group enhances its solubility and reactivity, allowing for better interaction with biological macromolecules.
Properties
IUPAC Name |
2-pyridin-2-ylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYSEKUUHUUJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433122 | |
Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-89-6 | |
Record name | [2,2′-Bipyridine]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4-carboxylic acid?
A1: The molecular formula of this compound is C11H8N2O2, and its molecular weight is 200.19 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?
A2: Common spectroscopic techniques used for characterization include:
- NMR spectroscopy: Provides structural information about the ligand and its coordination environment in metal complexes. [, , ]
- IR spectroscopy: Identifies functional groups and characterizes metal-ligand bonds, particularly for carbonyl complexes. [, , ]
- UV-Vis spectroscopy: Investigates electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes. [, , , , ]
- Mass spectrometry: Determines the molecular weight and fragmentation patterns of the ligand and its complexes. [, , , ]
Q3: How does the stability of ruthenium(II) complexes with this compound vary with pH?
A3: The stability of these complexes can be affected by pH due to the presence of the carboxylic acid group. Protonation and deprotonation of this group can alter the complex's overall charge and electronic properties. For instance, Ru(bpy)2(Mebpy-COOH)2.3H2O exists as a mixture of protonated and deprotonated forms in acetonitrile solution. [] Similarly, the photophysical properties of [Ru(mbpyCOOH)3]2+ are pH-dependent, with the excited state being more basic than the ground state. []
Q4: How does this compound contribute to the photoinduced CO release properties of ruthenium(II) carbonyl complexes?
A4: When incorporated into ruthenium(II) carbonyl complexes, this compound can influence the rate of CO release upon UV-light exposure. The presence of electron-withdrawing carboxyl substituents on the bipyridine ring tends to slow down the release of the second CO molecule in a sequential photodecarbonylation process. []
Q5: Can this compound be incorporated into larger molecular architectures for specific applications?
A5: Yes, this compound has been successfully incorporated into macromolecular assemblies and peptide nucleic acid (PNA) bioconjugates for applications such as biosensing and drug delivery. [, , ]
Q6: Have computational studies been used to understand the properties and behavior of this compound and its complexes?
A6: Yes, computational methods, such as density functional theory (DFT), have been employed to study these systems. For instance, DFT calculations were used to elucidate the mechanism of UV-light-induced CO release from ruthenium(II) carbonyl complexes containing this compound. [] Additionally, TDDFT calculations have been used to investigate the electronic structure and optical properties of ruthenium dye C101, which contains this compound as a ligand, adsorbed on TiO2 surfaces for dye-sensitized solar cell applications. []
Q7: How do structural modifications of the this compound ligand affect the properties of its ruthenium(II) complexes?
A7: Structural modifications, such as the introduction of different substituents on the bipyridine ring or variations in the carboxylic acid anchoring group, can significantly impact the photophysical, electrochemical, and CO release properties of the resulting ruthenium complexes. [, ] For example, the inclusion of hexylthiophene groups in the ancillary ligand of the C101 sensitizer resulted in enhanced light-harvesting capabilities and improved performance in solid-state dye-sensitized solar cells. []
Q8: What strategies can be employed to improve the stability and solubility of this compound-based complexes?
A8: Strategies for enhancing stability and solubility include:
- Choice of counterions: Using different counterions during complex synthesis can influence the complex's stability and solubility in various solvents. []
- Ligand modification: Introducing bulky or hydrophobic substituents on the bipyridine ring can improve solubility in organic solvents. []
- Encapsulation techniques: Encapsulating the complexes within nanoparticles or other delivery systems can protect them from degradation and enhance their bioavailability. []
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